5-(4-ethoxyphenyl)-4-hydroxy-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
5-(4-ETHOXYPHENYL)-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ETHOXYPHENYL)-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of malononitrile with phenyl isothiocyanate in the presence of a base such as sodium hydride, followed by the addition of ethoxyphenyl and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-ETHOXYPHENYL)-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-ETHOXYPHENYL)-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-ETHOXYPHENYL)-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with specific molecular targets and pathways. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This mechanism is crucial for its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds share a similar bicyclic structure and have been studied for their antibacterial and CDK inhibitory activities.
Oxazolo[5,4-d]pyrimidines: Known for their kinase inhibitory properties and applications in medicinal chemistry.
Uniqueness
5-(4-ETHOXYPHENYL)-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and phenyl groups enhances its potential as a versatile building block in synthetic chemistry and its efficacy as a bioactive compound in medicinal research.
This detailed article provides a comprehensive overview of 5-(4-ETHOXYPHENYL)-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H19N3O3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-2-phenyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C21H19N3O3/c1-2-27-15-10-8-13(9-11-15)16-12-17(25)22-20-18(16)21(26)24-19(23-20)14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3,(H2,22,23,24,25,26) |
InChI Key |
BIHIYHSIMDUDPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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